molecular formula C6H10O8 B022300 D-Saccharic acid 1,4-lactone monohydrate

D-Saccharic acid 1,4-lactone monohydrate

Cat. No.: B022300
M. Wt: 210.14 g/mol
InChI Key: NPFKVZHSFSFLPU-QGBSHYGGSA-N
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Description

Mechanism of Action

Target of Action

The primary target of D-Saccharic acid 1,4-lactone monohydrate (DSAL) is the β-glucuronidase enzyme . This enzyme plays a crucial role in the metabolism of glucuronides, which are key components in the detoxification of xenobiotics and endobiotics.

Mode of Action

DSAL acts as a potent inhibitor of the β-glucuronidase enzyme . By inhibiting this enzyme, DSAL prevents the breakdown of glucuronides, thereby influencing the metabolism of various substances within the body. Additionally, DSAL potentially inhibits Klotho deglycosylation of excitatory amino acid transporters (EAATs) and peptide transporters (PEPTs) .

Pharmacokinetics

Given its solubility in water , it can be inferred that DSAL may have good bioavailability

Result of Action

The inhibition of β-glucuronidase by DSAL can lead to an increase in the levels of glucuronides in the body. This can potentially influence the detoxification processes and the metabolism of various substances. DSAL’s action has been associated with anticarcinogenic, detoxifying, and antioxidant properties .

Action Environment

The action, efficacy, and stability of DSAL can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of DSAL, potentially influencing its interaction with the β-glucuronidase enzyme. The temperature can also affect the stability of DSAL, as it is recommended to be stored at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Saccharic Acid 1,4-lactone (hydrate) is typically synthesized through the oxidation of D-glucose or D-glucuronic acid. The process involves the use of strong oxidizing agents such as nitric acid or potassium permanganate under controlled conditions . The reaction is followed by lactonization to form the lactone ring structure.

Industrial Production Methods

Industrial production of D-Saccharic Acid 1,4-lactone (hydrate) often involves microbial fermentation. Specific microorganisms, such as certain strains of fungi or yeast, are used to ferment glucose, producing glucaric acid. This is then treated with a base to form the lactone, which is subsequently crystallized from the solution .

Chemical Reactions Analysis

Types of Reactions

D-Saccharic Acid 1,4-lactone (hydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include different glucaric acid derivatives, diols, and substituted lactones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Saccharic Acid 1,4-lactone (hydrate) is unique due to its potent inhibition of β-glucuronidase and its broad range of biological activities. Its ability to act as a standard agent in the development of novel inhibitors sets it apart from other similar compounds .

Properties

IUPAC Name

(2S)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.H2O/c7-1-2(8)6(12)13-4(1)3(9)5(10)11;/h1-4,7-9H,(H,10,11);1H2/t1-,2-,3+,4+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFKVZHSFSFLPU-QGBSHYGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(=O)OC1C(C(=O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@H](C(=O)O[C@@H]1[C@@H](C(=O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Saccharic acid 1,4-lactone monohydrate
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D-Saccharic acid 1,4-lactone monohydrate
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D-Saccharic acid 1,4-lactone monohydrate
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D-Saccharic acid 1,4-lactone monohydrate
Reactant of Route 5
D-Saccharic acid 1,4-lactone monohydrate
Reactant of Route 6
D-Saccharic acid 1,4-lactone monohydrate

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